Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde
Description
Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde (CAS: 7176-16-1) is a bicyclic organic compound featuring a fused cyclopropane and cyclohexene ring system, with an aldehyde functional group at the 6-position. Its molecular formula is C₇H₈O, and it has a molecular weight of 110.15 g/mol . The compound’s strained bicyclo[3.1.0] framework and electron-deficient aldehyde group make it a valuable intermediate in pharmaceutical synthesis, particularly for neurological and psychiatric drug candidates, such as GlyT1 inhibitors and mGlu2 agonists .
Synthetic routes often involve photochemical or thermal cyclization of precursor molecules. For example, describes a multi-step synthesis using reagents like H₂O₂/HCO₂H and tert-BuOK/THF, yielding derivatives of bicyclo[3.1.0]hexane with moderate to high efficiency . The compound’s reactivity is influenced by its strained ring system, enabling unique transformations such as anodic oxidation (e.g., to generate ketone derivatives) .
Properties
CAS No. |
4729-05-9 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
bicyclo[3.1.0]hex-2-ene-6-carbaldehyde |
InChI |
InChI=1S/C7H8O/c8-4-7-5-2-1-3-6(5)7/h1-2,4-7H,3H2 |
InChI Key |
DVZTVIVLAFIUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key differences between Bicyclo[3.1.0]hex-2-ene-6-carbaldehyde and related bicyclic aldehydes/ketones:
Key Observations:
- Ring Size and Strain: The bicyclo[3.1.0] system (norbornene analog) has higher angle strain compared to bicyclo[3.1.1] or [3.2.1] systems, enhancing its reactivity in ring-opening or addition reactions .
- Substituent Effects : The aldehyde group in this compound confers nucleophilic reactivity, whereas methyl or chloro substituents (e.g., in Myrtenal or heptachloro derivatives) alter lipophilicity and stability .
Research Findings and Data
Q & A
Basic: What are the common synthetic routes for bicyclo[3.1.0]hex-2-ene-6-carbaldehyde, and how do reaction conditions influence product yield?
Methodological Answer:
Synthesis typically involves functionalizing bicyclo[3.1.0]hexane scaffolds. A key approach is the fluorination of precursor compounds using agents like diethylaminosulfur trifluoride (DAST) under controlled temperatures (-20°C to 0°C) to preserve the bicyclic framework . For aldehydes, oxidation of alcohol intermediates (e.g., bicyclo[3.1.0]hexan-2-ol) with ruthenium-based catalysts under inert atmospheres can yield the carbaldehyde group . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF), catalyst loading, and temperature gradients significantly impact yield. For example, low temperatures minimize side reactions like ring-opening, while excess DAST may lead to over-fluorination .
Basic: How can spectroscopic techniques (NMR, IR) characterize the structure and purity of this compound?
Methodological Answer:
- NMR: H NMR reveals distinct proton environments: cyclopropane protons (δ 0.5–1.5 ppm), aldehyde protons (δ 9.5–10.5 ppm), and olefinic protons (δ 5.0–6.5 ppm). C NMR identifies sp carbons (δ 120–140 ppm) and the aldehyde carbon (δ ~190 ppm) .
- IR: A strong C=O stretch (~1700 cm) confirms the aldehyde group, while cyclopropane C-H stretches appear near 3000–3100 cm .
Purity is assessed via GC-MS or HPLC, comparing retention times with standards. Contaminants like unreacted alcohols or fluorinated byproducts can be detected through anomalous peaks .
Advanced: What strategies resolve contradictions in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies often arise from stereoelectronic effects or competing pathways. To address this:
Control Experiments: Vary catalysts (e.g., RuCl vs. TEMPO) to isolate rate-limiting steps .
Isotopic Labeling: Track intermediates using C or H to identify side reactions (e.g., ring-opening) .
Computational Modeling: DFT calculations predict energy barriers for pathways like carbene additions or radical intermediates, guiding experimental optimization .
Comparative Analysis: Cross-reference with structurally similar compounds (e.g., ethyl 3-(benzyloxy) derivatives) to assess substituent effects on yield .
Advanced: How do computational methods predict the reactivity of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the strained cyclopropane ring may exhibit higher reactivity at bridgehead carbons .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways, such as polar aprotic solvents stabilizing transition states in Diels-Alder reactions .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity data observed in analogues .
Advanced: What role do stereoelectronic effects play in the reactivity of this compound in cycloaddition reactions?
Methodological Answer:
The bicyclic system imposes angular strain, enhancing reactivity via:
Strained π-Bonds: The exocyclic double bond (C2-C3) participates in [2+2] or [4+2] cycloadditions due to increased electrophilicity .
Stereochemical Control: Endo vs. exo transition states dictate regioselectivity. For example, bulky substituents at C6 favor endo pathways by steric shielding .
Hyperconjugation: Cyclopropane σ-bonds delocalize into adjacent π-systems, stabilizing intermediates like radical or carbocation species . Experimental validation involves trapping intermediates with methanol or thiols .
Advanced: How can this compound derivatives be optimized for pharmacological applications?
Methodological Answer:
Bioisosteric Replacement: Substitute the aldehyde with bioisosteres (e.g., hydroxamic acid) to enhance metabolic stability while retaining target binding .
SAR Studies: Synthesize analogues (e.g., fluorinated or methylated derivatives) and screen against biological targets (e.g., kinases) to map pharmacophore requirements .
Conformational Restriction: Utilize the rigid bicyclic core to pre-organize drug candidates for selective receptor interactions, as seen in nucleoside analogues .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile aldehydes .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage: Keep in airtight containers under nitrogen to prevent oxidation; incompatible with strong oxidizers (e.g., peroxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
